molecular formula C15H10BrClN2 B12122124 Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- CAS No. 96407-26-0

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl-

Cat. No.: B12122124
CAS No.: 96407-26-0
M. Wt: 333.61 g/mol
InChI Key: AERXSYISNCHFQR-UHFFFAOYSA-N
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Description

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyrimidine ring. The presence of bromine, chlorine, and methyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 4-(2-chlorophenyl)-2-methylquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of quinazoline derivatives with substituted functional groups.

Scientific Research Applications

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline
  • Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-[4-(2-chlorophenyl)-1-piperazinyl]quinazoline

Uniqueness

Quinazoline, 6-bromo-4-(2-chlorophenyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

96407-26-0

Molecular Formula

C15H10BrClN2

Molecular Weight

333.61 g/mol

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-methylquinazoline

InChI

InChI=1S/C15H10BrClN2/c1-9-18-14-7-6-10(16)8-12(14)15(19-9)11-4-2-3-5-13(11)17/h2-8H,1H3

InChI Key

AERXSYISNCHFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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